molecular formula C19H28N2O5S B4245732 1-(4-ETHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-(4-ETHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4245732
M. Wt: 396.5 g/mol
InChI Key: DRHDTWCSWNSSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C19H28N2O5S. It has an average mass of 396.501 Da and a monoisotopic mass of 396.171906 Da

Preparation Methods

The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents under specific temperature and pressure conditions .

Chemical Reactions Analysis

1-(4-ETHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-ETHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-ETHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 3,4-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(tetrahydro-2-furanylmethyl)amino)ethyl)benzamide

These compounds share similar structural features but may differ in their chemical properties and biological activities.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-2-25-16-5-7-18(8-6-16)27(23,24)21-11-9-15(10-12-21)19(22)20-14-17-4-3-13-26-17/h5-8,15,17H,2-4,9-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHDTWCSWNSSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ETHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-(4-ETHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-(4-ETHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-(4-ETHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

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